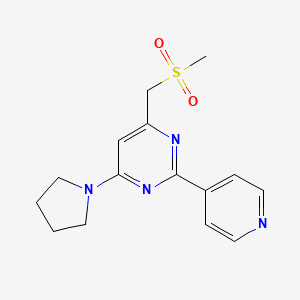

4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine

描述

4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative with a molecular formula of C₁₅H₂₁N₅O₂S and a molecular weight of 335.4 g/mol. Its structure features three key substituents:

- Position 4: Methanesulfonylmethyl group, enhancing solubility and metabolic stability due to the sulfonyl moiety.

- Position 6: Pyrrolidin-1-yl group, a five-membered nitrogen-containing ring that may influence conformational flexibility and target binding.

属性

IUPAC Name |

4-(methylsulfonylmethyl)-2-pyridin-4-yl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-22(20,21)11-13-10-14(19-8-2-3-9-19)18-15(17-13)12-4-6-16-7-5-12/h4-7,10H,2-3,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDGSDPRWPCTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonylmethyl group through sulfonylation reactions. The pyridin-4-yl and pyrrolidin-1-yl groups are then introduced via nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridin-4-yl group can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylmethyl group typically yields sulfone derivatives, while reduction of the pyridin-4-yl group results in piperidine derivatives.

科学研究应用

Kinase Inhibition

Research indicates that 4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine exhibits significant activity as an inhibitor of various kinases. Kinases play crucial roles in cell signaling pathways related to cancer and other diseases. The compound's structure suggests it may interact with specific targets involved in abnormal cell growth, positioning it as a candidate for further development as an anticancer agent.

Anticancer Potential

Several studies have focused on the anticancer properties of this compound. Its ability to inhibit kinase activity can disrupt signaling pathways that promote tumor growth and survival. For instance, interaction studies have shown binding affinity to proteins involved in these pathways, which is essential for understanding the mechanism of action and optimizing efficacy .

Pharmacological Studies

Pharmacological screening has demonstrated that derivatives of pyrimidine compounds, including this specific molecule, possess a range of biological activities such as:

- Anticonvulsant

- Anti-inflammatory

- Analgesic

- Antipyretic

These activities suggest that the compound could be beneficial in treating various conditions beyond cancer, expanding its therapeutic potential .

Case Study 1: Anticancer Activity

In a study examining the effects of pyrimidine derivatives on cancer cell lines, 4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine was shown to significantly reduce cell viability in several types of cancer cells. The study utilized assays to measure cell proliferation and apoptosis, indicating the compound's potential as a chemotherapeutic agent.

Case Study 2: Kinase Interaction Studies

A series of interaction studies employed techniques such as surface plasmon resonance (SPR) and molecular docking simulations to elucidate the binding characteristics of this compound with specific kinases. Results indicated strong binding affinities, supporting its role as a selective kinase inhibitor .

作用机制

The mechanism of action of 4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyridin-4-yl and pyrrolidin-1-yl groups can enhance binding affinity and selectivity for specific targets.

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

The table below compares the target compound with analogs differing in substituents at positions 2, 4, and 6:

Key Observations

Pyrrolidin-1-yl vs. Piperidin-1-yl (Position 6)

- The target compound’s pyrrolidin-1-yl group (five-membered ring) offers conformational rigidity compared to the piperidin-1-yl group (six-membered ring) in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. This may affect binding to targets requiring specific spatial arrangements .

Pyridin-4-yl vs. Phenyl (Position 2)

- The pyridin-4-yl group in the target compound introduces polarity and hydrogen-bonding capacity, unlike the hydrophobic phenyl group in 4-Methyl-6-phenylpyrimidin-2-amine. This difference could enhance interactions with polar enzyme active sites .

Methanesulfonylmethyl vs. Methyl or Ethylsulfonyl (Position 4)

- The methanesulfonylmethyl substituent improves solubility and stability compared to the methyl group in 4-Methyl-6-phenylpyrimidin-2-amine.

Sulfonyl vs. Sulfanyl Groups

- The methanesulfonylmethyl group in the target compound is less prone to metabolic oxidation than the methylsulfanyl group in 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one, which may undergo rapid oxidation to sulfoxide or sulfone derivatives .

生物活性

4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine is a synthetic compound that belongs to the pyrimidine family, characterized by its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities.

Chemical Structure

The compound features a pyrimidine core substituted with:

- Methanesulfonylmethyl group

- Pyridin-4-yl group

- Pyrrolidin-1-yl group

This structural diversity contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including 4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine | MCF-7 | TBD |

| Similar Pyrimidine Derivative | A549 | 0.03 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 400 |

The biological activity of 4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine is attributed to its ability to interact with specific enzymes and receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The presence of the pyridin and pyrrolidin groups enhances binding affinity and selectivity for various molecular targets.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, highlighting the importance of substituent variations in modulating biological activity. For example, modifications in the pyridine ring or the introduction of different alkyl groups can significantly alter the pharmacological profiles of these compounds.

Case Studies

- Anticancer Evaluation : A study involving a series of pyrimidine derivatives showed that those incorporating a pyridine moiety exhibited enhanced anticancer activity compared to their non-pyridine counterparts. The study utilized MTT assays across multiple cell lines, demonstrating a clear correlation between structural modifications and biological efficacy.

- Enzyme Inhibition : Another research effort focused on the inhibition of specific kinases related to cancer progression. The compound was tested against Colony Stimulating Factor 1 Receptor (CSF1R), showing promising results with an IC50 value in the low nanomolar range, indicating strong inhibitory potential.

常见问题

Q. How to reconcile conflicting bioactivity data across cell lines or assay platforms?

- Methodology :

- Assay validation : Confirm target expression levels (e.g., Western blot) in cell lines.

- Counter-screening : Test against related off-targets (e.g., kinase panels) to rule out nonspecific effects.

- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding kinetics independently of cellular systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。